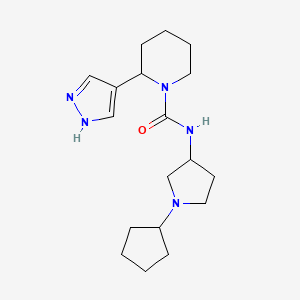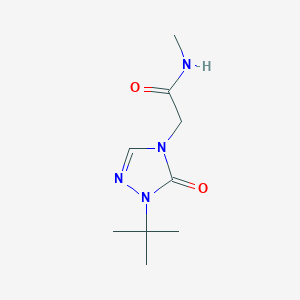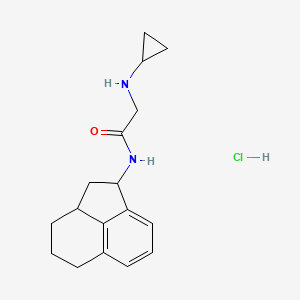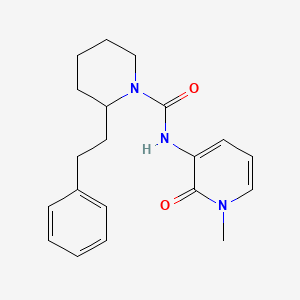
N-(1-cyclopentylpyrrolidin-3-yl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyclopentylpyrrolidin-3-yl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide, also known as CPP, is a compound that has gained significant attention in the field of neuroscience. CPP is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a critical role in synaptic plasticity, learning, and memory.
Mechanism of Action
N-(1-cyclopentylpyrrolidin-3-yl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide acts as a competitive antagonist of the NMDA receptor by binding to the receptor's glycine site. This binding prevents the binding of glycine, which is required for NMDA receptor activation. As a result, this compound blocks NMDA receptor-mediated ion influx, leading to the inhibition of synaptic plasticity and LTP.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to blocking NMDA receptor-mediated synaptic plasticity and LTP, this compound has been shown to reduce excitotoxicity and prevent neuronal cell death in animal models of stroke and traumatic brain injury. This compound has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
N-(1-cyclopentylpyrrolidin-3-yl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide has several advantages for lab experiments, including its high potency and selectivity for the NMDA receptor. Additionally, this compound has a well-established mechanism of action, making it a useful tool for studying the role of NMDA receptors in various physiological and pathological conditions. However, this compound also has some limitations, including its short half-life and potential off-target effects at high concentrations.
Future Directions
There are several future directions for N-(1-cyclopentylpyrrolidin-3-yl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide research. One area of interest is the development of more potent and selective NMDA receptor antagonists based on the this compound scaffold. Additionally, further studies are needed to investigate the potential therapeutic applications of this compound and other NMDA receptor antagonists in neurodegenerative diseases and other neurological disorders. Finally, more research is needed to understand the potential off-target effects of this compound and other NMDA receptor antagonists at high concentrations.
Synthesis Methods
N-(1-cyclopentylpyrrolidin-3-yl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide can be synthesized using a multi-step process, starting with the reaction of cyclopentanone with ammonia to form 1-cyclopentylpyrrolidine. This intermediate is then reacted with 1H-pyrazole-4-carboxylic acid to form 1-cyclopentylpyrrolidine-3-carboxylic acid. Finally, the carboxylic acid is converted to the corresponding carboxamide using piperidine and isobutyl chloroformate.
Scientific Research Applications
N-(1-cyclopentylpyrrolidin-3-yl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide has been extensively used in neuroscience research to study the role of NMDA receptors in various physiological and pathological conditions. This compound has been shown to block NMDA receptor-mediated synaptic plasticity and long-term potentiation (LTP), which are critical processes for learning and memory. Additionally, this compound has been used to investigate the role of NMDA receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
N-(1-cyclopentylpyrrolidin-3-yl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N5O/c24-18(21-15-8-10-22(13-15)16-5-1-2-6-16)23-9-4-3-7-17(23)14-11-19-20-12-14/h11-12,15-17H,1-10,13H2,(H,19,20)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQKIJFBCRAWMNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC(C2)NC(=O)N3CCCCC3C4=CNN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-1-(5-oxa-8-azaspiro[3.5]nonan-8-yl)hexan-1-one;hydrochloride](/img/structure/B7643335.png)
![2-Amino-1-(5-oxa-8-azaspiro[3.5]nonan-8-yl)-2-phenylethanone;hydrochloride](/img/structure/B7643336.png)
![2-tert-butyl-4-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-1,2,4-triazol-3-one](/img/structure/B7643341.png)
![1-[4-[(9H-fluoren-9-ylamino)methyl]piperidin-1-yl]ethanone](/img/structure/B7643352.png)

![2-Tert-butyl-4-[(1-phenyltetrazol-5-yl)methyl]-1,2,4-triazol-3-one](/img/structure/B7643360.png)
![1-[2-(N-methylanilino)ethyl]imidazole-4,5-dicarbonitrile](/img/structure/B7643366.png)

![6-[1-[(4-methoxy-4-methylpentan-2-yl)amino]ethyl]-1H-thieno[2,3-b][1,4]thiazin-2-one](/img/structure/B7643375.png)
![N-[4-(4-methyl-5-oxo-1,2,4-triazol-1-yl)phenyl]pyrrolidine-2-carboxamide](/img/structure/B7643377.png)
![1-[(5-Thiophen-2-yl-1,3-oxazol-2-yl)methyl]imidazole-4,5-dicarbonitrile](/img/structure/B7643378.png)

![N-[(2S)-1-oxo-1-piperidin-1-ylpropan-2-yl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643403.png)
![2,5,6-Trimethyl-4-[4-[(2-propan-2-ylimidazol-1-yl)methyl]-1,3-thiazol-2-yl]pyridazin-3-one](/img/structure/B7643417.png)